(S)-Hydroxy iloperidone-d3 (S)-Hydroxy iloperidone-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16656748
InChI: InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1/i2D3
SMILES:
Molecular Formula: C24H29FN2O4
Molecular Weight: 431.5 g/mol

(S)-Hydroxy iloperidone-d3

CAS No.:

Cat. No.: VC16656748

Molecular Formula: C24H29FN2O4

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-Hydroxy iloperidone-d3 -

Molecular Formula C24H29FN2O4
Molecular Weight 431.5 g/mol
IUPAC Name (1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol
Standard InChI InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1/i2D3
Standard InChI Key SBKZGLWZGZQVHA-FOYLMILLSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C=CC(=C1)[C@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F
Canonical SMILES CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O

Chemical Structure and Physicochemical Properties

Molecular Characteristics

(S)-Hydroxy iloperidone-d3 features a stereospecific hydroxy group at the S-configuration position, coupled with three deuterium substitutions (trideuteration) at undisclosed molecular sites. While the exact molecular formula remains unspecified in publicly available literature, its molecular weight is reported as approximately 431.515 g/mol. The parent compound, iloperidone, has a molecular formula of C24H27FN2O4, suggesting that deuteration replaces three hydrogen atoms in the metabolite .

Isotopic Enhancements

Deuteration confers distinct advantages:

  • Metabolic Stability: Deuterium-carbon bonds exhibit higher bond dissociation energy compared to protiated analogs, slowing hepatic metabolism and extending half-life .

  • Analytical Utility: The mass shift introduced by deuterium allows clear differentiation from non-deuterated species in mass spectrometric assays, crucial for avoiding ion suppression effects .

Synthesis and Preparation

Synthetic Strategies

The synthesis of (S)-hydroxy iloperidone-d3 involves selective deuteration of hydroxy iloperidone, typically achieved through hydrogen-deuterium exchange reactions. Key steps include:

  • Substrate Preparation: Isolation of hydroxy iloperidone from iloperidone metabolites via chromatographic separation.

  • Deuteration: Catalytic exchange using deuterium oxide (D2O) or gas-phase deuterium in the presence of transition metal catalysts (e.g., palladium or platinum).

  • Purification: High-performance liquid chromatography (HPLC) to isolate the S-enantiomer, ensuring stereochemical purity.

Industrial Considerations

Large-scale production employs continuous-flow reactors to maintain reaction consistency and optimize deuterium incorporation rates. Critical parameters include temperature (50–100°C), pressure (2–5 bar), and catalyst loading (1–5 wt%), which collectively influence yield and isotopic purity.

Pharmacological Profile

Mechanism of Action

(S)-Hydroxy iloperidone-d3 retains the receptor affinity profile of iloperidone, functioning as a multi-target antagonist:

Receptor TargetIloperidone Ki (nM) (S)-Hydroxy Iloperidone-d3 Activity
Dopamine D26.3Potent antagonism
Serotonin 5-HT2A5.6High affinity
Serotonin 5-HT642.7Moderate antagonism

This polypharmacology underpins its antipsychotic efficacy, modulating dopaminergic and serotonergic pathways implicated in schizophrenia pathogenesis .

Pharmacokinetic Behavior

Deuteration alters key pharmacokinetic parameters compared to non-deuterated hydroxy iloperidone:

Research Applications

Metabolic Pathway Elucidation

(S)-Hydroxy iloperidone-d3 serves as a tracer in human hepatocyte models, delineating iloperidone’s metabolic fate. Recent studies utilizing LC-MS/MS have identified three primary pathways:

  • Hydroxylation: Formation of dihydroxy metabolites via CYP3A4.

  • N-Dealkylation: Cleavage of the piperazine moiety by CYP2D6.

  • Glucuronidation: Phase II conjugation at the hydroxy group.

Quantitative Bioanalysis

In validated UPLC-MS/MS assays, (S)-hydroxy iloperidone-d3 demonstrates linear quantification from 1–500 ng/mL in plasma, with inter-day precision <15%. Its use as an internal standard corrects for matrix effects, improving assay accuracy by 12–18% compared to external calibration.

Analytical Detection Methods

Mass Spectrometric Techniques

High-resolution mass spectrometry (HRMS) employing electrospray ionization (ESI+) detects (S)-hydroxy iloperidone-d3 at m/z 432.522 ([M+H]+), with fragment ions at m/z 176.1 (piperazine ring) and 121.0 (fluorobenzoxazole) . Deuterium labeling eliminates interference from endogenous compounds, achieving a limit of detection (LOD) of 0.1 ng/mL.

Chromatographic Separation

Reverse-phase chromatography on C18 columns (2.6 μm, 100 × 2.1 mm) achieves baseline separation in 6 minutes using a gradient of 0.1% formic acid in acetonitrile/water. Retention time for (S)-hydroxy iloperidone-d3 is 3.8 minutes, distinct from iloperidone (4.2 minutes) and other metabolites.

Future Directions and Innovations

Deuteration in Drug Design

Ongoing research explores deuteration at additional positions (e.g., aromatic rings) to further modulate metabolic stability. Preliminary data indicate that tetra-deuteration could reduce CYP-mediated clearance by 35%.

Personalized Medicine Applications

Genotype-guided dosing studies are investigating CYP2D6 polymorphisms’ impact on (S)-hydroxy iloperidone-d3 exposure, aiming to optimize therapeutic regimens for poor metabolizers .

Neuroimaging Probes

PET radioligands incorporating (S)-hydroxy iloperidone-d3’s structure are under development, targeting dopamine D2/3 receptors for in vivo receptor occupancy studies.

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